4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Overview
Description
4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a benzoyl thiourea derivative. Benzoyl thioureas are known for their ability to act as chelating agents due to the presence of carbonyl and thiocarbonyl functional groups. These compounds have found extensive applications in coordination chemistry, medicine, agriculture, and analytical chemistry .
Preparation Methods
The synthesis of 4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoyl chloride with 4-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Scientific Research Applications
4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and anticancer properties.
Medicine: It is being studied for its potential therapeutic applications, including its use as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its ability to chelate metal ions, which can interfere with various biological processes. The compound can form stable complexes with metal ions, inhibiting their activity and leading to the disruption of cellular functions. This chelation mechanism is particularly useful in its antibacterial and anticancer activities .
Comparison with Similar Compounds
4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is similar to other benzoyl thiourea derivatives such as:
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
These compounds share similar structural features and exhibit comparable biological activities. the presence of the butoxy group in this compound provides it with unique properties, such as increased lipophilicity and enhanced biological activity .
Properties
IUPAC Name |
4-butoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-3-4-11-23-15-7-5-14(6-8-15)17(22)21-18(24)20-16-12-13(2)9-10-19-16/h5-10,12H,3-4,11H2,1-2H3,(H2,19,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLAJWOBXSASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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